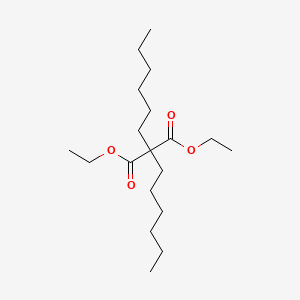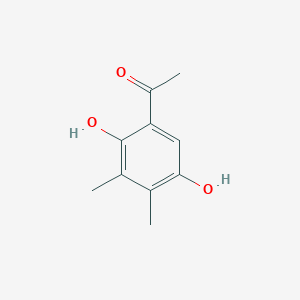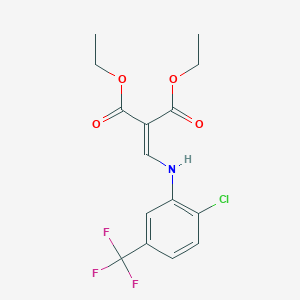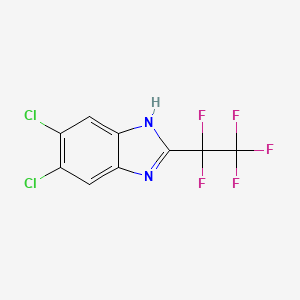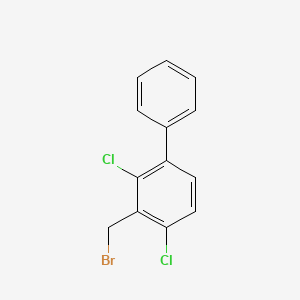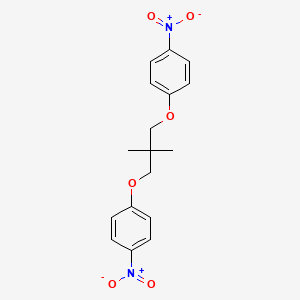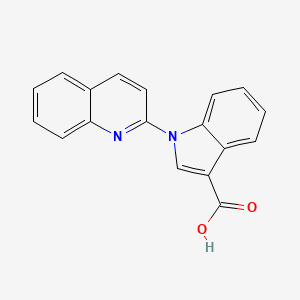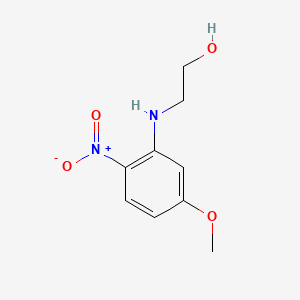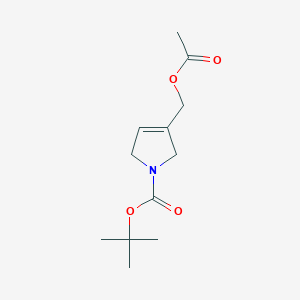
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with tert-butoxycarbonyl and acetoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroline compounds .
Scientific Research Applications
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protective group, stabilizing the compound and preventing unwanted reactions. This allows for selective reactions to occur, facilitating the synthesis of desired products .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)piperazine: A compound with a similar tert-butoxycarbonyl group but a different core structure.
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Another compound featuring the tert-butoxycarbonyl group, used in different synthetic applications.
Uniqueness
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to its combination of the pyrroline ring with tert-butoxycarbonyl and acetoxymethyl groups. This unique structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-9(14)16-8-10-5-6-13(7-10)11(15)17-12(2,3)4/h5H,6-8H2,1-4H3 |
InChI Key |
HNPOSBLBOOYMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
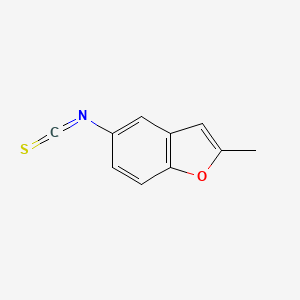
![4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)
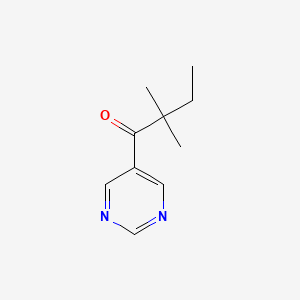
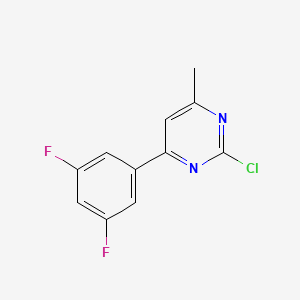
![7-Hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8632814.png)
![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)
